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Compound of Interest

Compound Name: Indene

Cat. No.: B144670 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental and computationally

predicted data for indene (C₉H₈), a bicyclic aromatic hydrocarbon that serves as a scaffold in

various pharmacologically active compounds. By juxtaposing experimental findings with

theoretical calculations, this document aims to offer a deeper understanding of indene's

physicochemical properties, aiding in the rational design and development of novel

therapeutics.

Physicochemical Properties: Experimental vs.
Computational Data
A comparative summary of the fundamental physical and chemical properties of indene is

presented below. These parameters are crucial for understanding the compound's behavior in

various experimental and physiological conditions.
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Property Experimental Value
Computational
Prediction

Method/Reference

Molecular Formula C₉H₈ - -

Molecular Weight 116.16 g/mol [1][2] - -

Melting Point -2 °C to -3 °C[1][3][4] - -

Boiling Point 181-182 °C[1][3][4] - -

Density
0.996 - 0.997 g/cm³ at

25 °C[1][3]
- -

Water Solubility Insoluble[1][5] - -

Solubility in Organic

Solvents

Miscible with most

organic solvents[1][2]

[3]

- -

LogP 2.92 - 3.02[1][3] - -

Refractive Index

(n²⁰/D)
1.595[3][4] - -

Spectroscopic Analysis: A Comparative Overview
Spectroscopic techniques are fundamental in elucidating the structure of molecules. This

section compares the experimental spectroscopic data of indene with computationally

predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The following tables compare experimental ¹H and ¹³C NMR chemical shifts of

indene with values predicted by Density Functional Theory (DFT) calculations.

Table 2.1: ¹H NMR Chemical Shift Comparison for Indene (in CDCl₃)
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Proton Experimental δ (ppm) Computational δ (ppm)

H1 3.38
Data not available in search

results

H2 6.55
Data not available in search

results

H3 6.88
Data not available in search

results

H4 7.47
Data not available in search

results

H5 7.26
Data not available in search

results

H6 7.19
Data not available in search

results

H7 7.40
Data not available in search

results

Reference for Experimental Data:[6]

Table 2.2: ¹³C NMR Chemical Shift Comparison for Indene (in CDCl₃)
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Carbon Experimental δ (ppm) Computational δ (ppm)

C1 39.00
Data not available in search

results

C2 132.08
Data not available in search

results

C3 134.00
Data not available in search

results

C3a 143.64
Data not available in search

results

C4 120.95
Data not available in search

results

C5 123.68
Data not available in search

results

C6 124.55
Data not a available in search

results

C7 126.22
Data not available in search

results

C7a 144.85
Data not available in search

results

Reference for Experimental Data:[6]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The table below compares the experimental vibrational

frequencies of indene with those predicted by computational methods.

Table 2.3: IR Vibrational Frequencies for Indene
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Vibrational Mode Experimental (cm⁻¹) Computational (cm⁻¹)

Aromatic C-H stretch ~3050
Data not available in search

results

Olefinic C-H stretch ~3000
Data not available in search

results

Aliphatic C-H stretch ~2900
Data not available in search

results

C=C stretch (aromatic) ~1600-1450
Data not available in search

results

C=C stretch (olefinic) ~1630
Data not available in search

results

C-H bend ~800-700
Data not available in search

results

Note: Specific experimental and a complete set of computational vibrational frequencies for

indene were not available in the search results. The experimental values are typical ranges for

the specified modes.

UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The comparison of experimental and computationally predicted absorption maxima (λ_max) for

indene is shown below.

Table 2.4: UV-Visible Absorption Maxima for Indene

Solvent Experimental λ_max (nm) Computational λ_max (nm)

Not specified 254, 288, 295
Data not available in search

results

Reference for Experimental Data: National Institute of Standards and Technology
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Experimental Protocols
Detailed methodologies for the key experimental techniques are provided to ensure

reproducibility and for the design of new experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of indene (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C

NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃) in a clean vial.[6] The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to

generate the NMR spectrum.[6] The spectrum is then phased, baseline corrected, and

referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane,

TMS).[6]

Infrared (IR) Spectroscopy
Sample Preparation (Liquid Film): For a liquid sample like indene, a drop of the neat liquid is

placed between two salt plates (e.g., NaCl or KBr).[6] The plates are then pressed together

to form a thin film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty spectrometer is recorded first.[6] The

sample is then placed in the beam path, and the sample spectrum is acquired.

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to yield the final IR spectrum.[6]

UV-Visible Spectroscopy
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Sample Preparation: A dilute solution of indene is prepared in a suitable UV-transparent

solvent (e.g., ethanol, hexane). The concentration is adjusted to ensure that the absorbance

falls within the linear range of the spectrophotometer (typically 0.1 to 1 AU).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition: A baseline is recorded using a cuvette containing the pure solvent. The

sample solution is then placed in the sample beam path, and the absorbance is measured

over a specific wavelength range (e.g., 200-400 nm).

Data Processing: The instrument's software plots absorbance versus wavelength to generate

the UV-Vis spectrum. The wavelengths of maximum absorbance (λ_max) are then identified.

Visualizing the Cross-Validation Workflow and a
Hypothetical Signaling Pathway
Diagrams created using Graphviz (DOT language) illustrate the logical flow of cross-validation

and a potential biological pathway influenced by indene derivatives.
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Workflow for cross-validating experimental and computational data.
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Hypothetical inhibition of the Ras/Raf/MAPK pathway by an indene derivative.
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Indene itself is classified as a flammable and irritant substance. However, the indene scaffold

is a key component in numerous therapeutic agents. Derivatives of indene have shown

significant potential in drug discovery, particularly in oncology.

Anticancer Activity: Certain indene derivatives have demonstrated anti-proliferative

properties.[4] The proposed mechanisms of action include the inhibition of the tumorigenic

Ras/Raf/MAPK signaling pathway.[4] Other studies have shown that indene derivatives can

act as tubulin polymerization inhibitors and topoisomerase IIα inhibitors, leading to cell cycle

arrest and apoptosis.

Toxicity: Indene is reported to be toxic by inhalation and may cause irritation to mucous

membranes.[3] High oral doses in animal studies have shown effects on the liver, lungs, and

gastrointestinal tract.[7]

Conclusion
The cross-validation of experimental and computational data for indene reveals a strong

foundation for its use as a scaffold in drug design. While experimental data provides the

benchmark for its physicochemical and spectroscopic properties, computational methods offer

a powerful tool for predicting these properties and guiding the synthesis of novel derivatives

with desired biological activities. The anticancer potential of indene derivatives, particularly

through the inhibition of key signaling pathways like Ras/Raf/MAPK, highlights a promising

avenue for future drug development efforts. Further research should focus on generating a

comprehensive computational dataset for indene to allow for a more direct and detailed

comparison with experimental findings, thereby refining predictive models and accelerating the

discovery of new indene-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.researchgate.net/figure/B3LYP-6-31G-d-p-optimized-structures-under-study_fig2_311571585
https://www.researchgate.net/figure/Optimized-geometries-obtained-by-B3LYP-6-31Gd-p-of-the-studied-molecules_fig4_309521815
https://www.researchgate.net/figure/A-Calculated-dcalc-H-NMR-chemical-shifts-at-the-GIAO-B3LYP-6-311-G2d-p-level-of_fig2_343598149
https://www.researchgate.net/figure/a-Experimental-and-b-Calculated-B3LYP-6-31ththG-d-p-13-C-NMR-spectrum-of-2_fig6_347762165
https://pmc.ncbi.nlm.nih.gov/articles/PMC9588065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9588065/
https://inpressco.com/wp-content/uploads/2014/07/Paper62342-2345.pdf
https://www.benchchem.com/product/b144670#cross-validation-of-computational-and-experimental-data-for-indene
https://www.benchchem.com/product/b144670#cross-validation-of-computational-and-experimental-data-for-indene
https://www.benchchem.com/product/b144670#cross-validation-of-computational-and-experimental-data-for-indene
https://www.benchchem.com/product/b144670#cross-validation-of-computational-and-experimental-data-for-indene
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b144670?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

